Ethaneperoxoic acid, tribromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethaneperoxoic acid, tribromo- is a chemical compound known for its strong oxidizing properties. It is a derivative of ethaneperoxoic acid, where three hydrogen atoms are replaced by bromine atoms. This compound is used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethaneperoxoic acid, tribromo- can be synthesized through the bromination of ethaneperoxoic acid. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process .
Industrial Production Methods
In industrial settings, the production of ethaneperoxoic acid, tribromo- involves a continuous flow process where ethaneperoxoic acid is reacted with bromine gas in a controlled environment. The process ensures high yield and purity of the final product by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethaneperoxoic acid, tribromo- undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out in acidic or neutral conditions.
Substitution Reactions: Reagents such as chlorine or iodine can be used for halogen exchange reactions.
Major Products Formed
The major products formed from the reactions of ethaneperoxoic acid, tribromo- depend on the type of reaction. For example, oxidation reactions may produce brominated organic compounds, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
Ethaneperoxoic acid, tribromo- has several scientific research applications, including:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the preparation of brominated compounds.
Biology: The compound is studied for its potential antimicrobial properties due to its strong oxidizing nature.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is utilized in the production of flame retardants, disinfectants, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethaneperoxoic acid, tribromo- involves the transfer of oxygen atoms to substrates, leading to their oxidation. The compound can oxidize various functional groups, including alcohols, aldehydes, and sulfides. The molecular targets include cellular components such as proteins, lipids, and nucleic acids, which are oxidized, leading to cellular damage and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Peracetic acid:
Tribromoisocyanuric acid: A brominating reagent used in organic synthesis for the preparation of brominated compounds
Uniqueness
Ethaneperoxoic acid, tribromo- is unique due to its combination of strong oxidizing and brominating properties. This dual functionality makes it a versatile reagent in both synthetic and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
664355-78-6 |
---|---|
Molecular Formula |
C2HBr3O3 |
Molecular Weight |
312.74 g/mol |
IUPAC Name |
2,2,2-tribromoethaneperoxoic acid |
InChI |
InChI=1S/C2HBr3O3/c3-2(4,5)1(6)8-7/h7H |
InChI Key |
AYBKWTHTJBWBIM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(Br)(Br)Br)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.